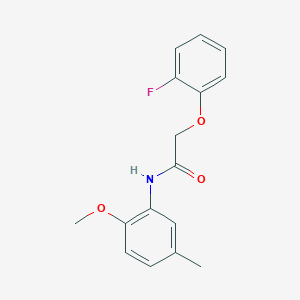![molecular formula C20H22Cl3NO B5098396 1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride](/img/structure/B5098396.png)
1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride is a chemical compound known for its unique bicyclic structure. It is a derivative of quinuclidine and is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride typically involves multiple steps. One common method includes the alkylation of quinuclidine derivatives followed by the introduction of the bis(2-chlorophenyl)methanol moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological systems, particularly in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride involves its interaction with specific molecular targets. It is believed to interact with certain receptors or enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride can be compared with other similar compounds such as:
1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol: Similar structure but with different substitution patterns on the phenyl rings.
1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol:
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(2-chlorophenyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO.ClH/c21-18-7-3-1-5-15(18)20(24,16-6-2-4-8-19(16)22)17-13-23-11-9-14(17)10-12-23;/h1-8,14,17,24H,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELVDVABLFADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC=CC=C3Cl)(C4=CC=CC=C4Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methylpropyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5098315.png)
![N,2-dimethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5098321.png)
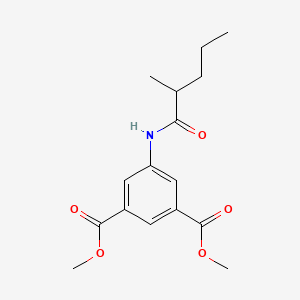
![2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B5098331.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5098334.png)
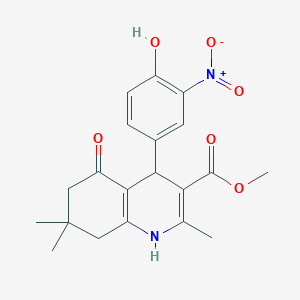
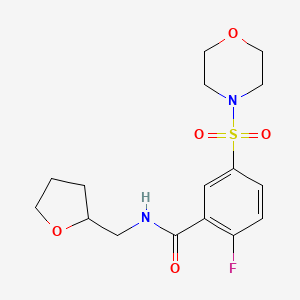
![N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5098357.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5098371.png)
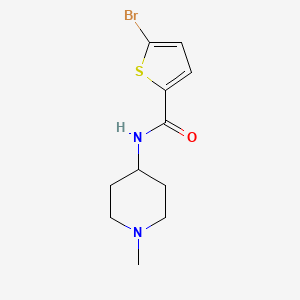
![(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5098381.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5098384.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine](/img/structure/B5098399.png)
